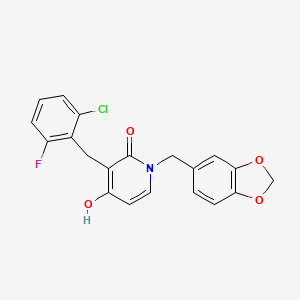![molecular formula C7H4N4 B1526233 7H-Pyrrolo[2,3-d]pyrimidin-4-carbonitril CAS No. 1005206-16-5](/img/structure/B1526233.png)
7H-Pyrrolo[2,3-d]pyrimidin-4-carbonitril
Übersicht
Beschreibung
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschung: P21-aktivierte Kinase 4 (PAK4) Inhibition
7H-Pyrrolo[2,3-d]pyrimidin: Derivate wurden hinsichtlich ihrer Rolle als kompetitive Inhibitoren von PAK4 untersucht, einer Kinase, die mit verschiedenen Krebsarten in Verbindung steht. Molekulardynamische Simulationen und Berechnungen der Bindungsfreien Energie haben gezeigt, dass diese Verbindungen stark mit der Scharnierregion, β-Blättern und geladenen Seitenkettenresten um den 4-Substituenten interagieren können . Diese Interaktion ist entscheidend für die Entwicklung gezielter Krebstherapien, insbesondere in Fällen, in denen PAK4 überexprimiert wird.
Entwicklung gezielter Kinaseinhibitoren (TKIs)
Die Verbindung wurde zur Synthese neuer Derivate verwendet, die als multi-gezielte Kinaseinhibitoren und Apoptoseinduktoren wirken . Diese Derivate haben vielversprechende zytotoxische Wirkungen gegenüber verschiedenen Krebszelllinien und eine signifikante Aktivität gegenüber Enzymen wie EGFR, Her2, VEGFR2 und CDK2 gezeigt. Solche Inhibitoren können zu einem Zellzyklusarrest und Apoptose führen, was sie zu potenziellen Kandidaten für die Krebstherapie macht.
Enzyminhibition
7H-Pyrrolo[2,3-d]pyrimidin-4-carbonitril: hat potenzielle Anwendungen als Enzyminhibitor. Seine Fähigkeit, mit anderen Molekülen zu interagieren und die enzymatische Aktivität zu hemmen, ist wertvoll bei der Untersuchung biochemischer Pfade und der Entwicklung therapeutischer Mittel.
Koordinationschemie
Diese Verbindung kann als Ligand in der Koordinationschemie wirken und Komplexe mit Metallen bilden, die in der Katalyse oder Materialwissenschaft eingesetzt werden könnten. Die Untersuchung solcher Komplexe kann zur Entdeckung neuer Materialien mit einzigartigen Eigenschaften führen.
Medizinische Chemie: Kinaseinhibitor-Gerüst
In der medizinischen Chemie dient 7H-Pyrrolo[2,3-d]pyrimidin als Gerüst für die Entwicklung potenter Kinaseinhibitoren . Diese Gerüste sind unerlässlich für die Schaffung innovativer Behandlungen für Krankheiten wie Krebs und entzündliche Hauterkrankungen, wie z. B. atopische Dermatitis.
Entwicklung halogenierter TKIs
Die Struktur von This compound ermöglicht die Einarbeitung von Halogenatomen, wodurch die Wirksamkeit, Selektivität und pharmakologischen Eigenschaften der resultierenden TKIs verbessert werden . Diese Modifikation ist bedeutsam im Streben nach effektiveren Antikrebstherapeutika.
Wirkmechanismus
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile acts as a competitive inhibitor of PAK4 . The compound interacts strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . These interactions disrupt the normal functioning of PAK4, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile affects several biochemical pathways. PAK4 is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting PAK4, the compound disrupts this pathway, affecting processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile leads to a disruption of several cellular processes. This includes a decrease in cell growth and proliferation, as well as an increase in apoptosis and senescence . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancers where PAK4 is overexpressed .
Action Environment
The action of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile can be influenced by various environmental factors. For instance, the compound’s stability may be affected by conditions such as temperature and humidity . Furthermore, the presence of strong acids or alkalis may cause the compound to decompose . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
Biochemische Analyse
Biochemical Properties
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile plays a pivotal role in biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to interact with protein kinases, such as p21-activated kinase 4 (PAK4), by acting as an inhibitor. The compound binds to the active site of PAK4, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile has been shown to interact with other biomolecules, including transcription factors and receptors, further influencing cellular processes.
Cellular Effects
The effects of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, including the PI3K/AKT pathway, leading to altered gene expression and cellular metabolism. In cancer cells, 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile has been shown to inhibit cell proliferation and induce cell cycle arrest at the G1/S phase .
Molecular Mechanism
At the molecular level, 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as PAK4, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions result in changes in cellular functions, including apoptosis, cell cycle regulation, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile have been studied over various time periods. The compound has shown stability under normal laboratory conditions, but it may degrade in the presence of strong acids or bases . Long-term studies have indicated that 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell .
Eigenschaften
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVJGNPIKVWRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717529 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005206-16-5 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
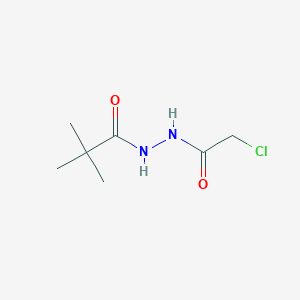
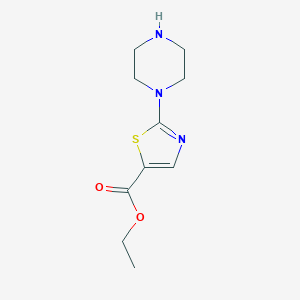
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)

![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)
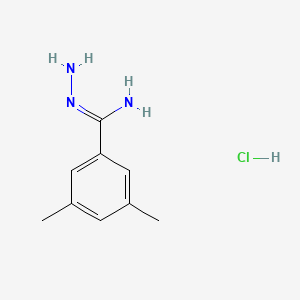
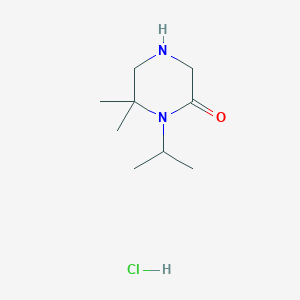

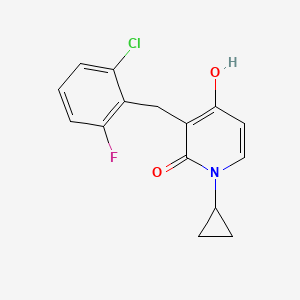
![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)

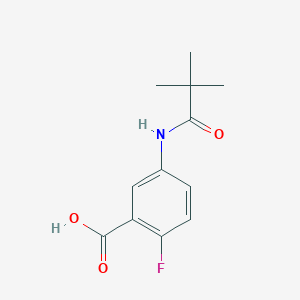
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)
